molecular formula C20H29ClN4O6S B2868085 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 872724-28-2

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2868085
CAS No.: 872724-28-2
M. Wt: 488.98
InChI Key: YGGVGSYIVVINQB-UHFFFAOYSA-N
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Description

The compound N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a structurally complex molecule featuring:

  • Oxalamide backbone: A central oxalamide (N,N'-oxalyl-bridged) group, which is known to enhance hydrogen-bonding capabilities and stability in drug-like molecules .
  • 1,3-Oxazinan ring: A six-membered heterocycle modified with a 4-chlorophenylsulfonyl group. The sulfonyl moiety may improve solubility and serve as a hydrogen-bond acceptor, while the chlorophenyl group contributes to lipophilicity and π-π stacking interactions .
  • Morpholinopropyl side chain: The morpholine ring (a common pharmacophore) enhances bioavailability and modulates pharmacokinetic properties, as seen in related compounds .

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN4O6S/c21-16-3-5-17(6-4-16)32(28,29)25-9-2-12-31-18(25)15-23-20(27)19(26)22-7-1-8-24-10-13-30-14-11-24/h3-6,18H,1-2,7-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGVGSYIVVINQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological properties:

  • Chlorophenyl Group : Known for its role in enhancing lipophilicity and biological activity.
  • Sulfonyl Group : Often involved in interactions with enzymes and receptors.
  • Oxazinan Ring : A heterocyclic structure that can influence the compound's pharmacokinetics.
  • Morpholinopropyl Moiety : This group may enhance solubility and bioavailability.

The molecular formula is C19H24ClN3O5SC_{19}H_{24}ClN_{3}O_{5}S with a molecular weight of approximately 452.9 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit or modulate various biological pathways through:

  • Enzyme Inhibition : The sulfonamide moiety can interact with carbonic anhydrase and other enzymes, potentially leading to therapeutic effects.
  • Receptor Modulation : The presence of the morpholinopropyl group may facilitate binding to specific receptors, influencing cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related sulfonamide derivatives. For instance, compounds sharing structural similarities with this compound exhibited significant activity against viruses such as Tobacco Mosaic Virus (TMV). The following table summarizes the antiviral activity of related compounds:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7c0.531.55
Ningnanmycin0.554.51

These results indicate that modifications in the substituents significantly affect antiviral efficacy, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on similar oxazinan derivatives have shown promising results against various bacterial strains, indicating that this compound may also exhibit similar effects.

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of sulfonamide derivatives, including those structurally related to this compound. The research focused on their interaction with carbonic anhydrase and their subsequent effects on cellular proliferation:

  • Synthesis : The compound was synthesized through multi-step reactions involving the formation of sulfonamide bonds and cyclization processes.
  • Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of cell growth in cancer cell lines, suggesting potential anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Notable Functional Groups
Target Compound Oxalamide 3-((4-Chlorophenyl)sulfonyl)-1,3-oxazinan; 3-morpholinopropyl Sulfonyl, morpholine, oxazinan
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide Oxalamide 4-Methoxyphenyl; 4-sulfamoylphenyl Sulfamoyl, methoxy
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazol-acetamide 4-(2-Chlorophenyl)thiazol; morpholinoacetyl Thiazol, morpholine, chloro
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro; N-phenyl Chloro, imide
Key Observations:

Oxalamide vs. Thiazol/Phthalimide Cores :

  • The oxalamide backbone (target compound and ) enables bifunctional hydrogen bonding, whereas thiazol () and phthalimide () cores prioritize aromatic and π-stacking interactions.
  • The 1,3-oxazinan ring in the target compound introduces conformational rigidity compared to the flexible oxalamide in .

Substituent Effects: Sulfonyl vs. Sulfamoyl: The target’s sulfonyl group (electron-withdrawing) may enhance metabolic stability compared to the sulfamoyl group (electron-donating) in , which could improve solubility but reduce oxidative resistance .

Key Observations:
  • Synthesis : The target compound likely shares synthetic steps with and , such as oxalyl chloride-mediated coupling and triethylamine as a base .

Computational Analysis of Noncovalent Interactions

Using Multiwfn and noncovalent interaction (NCI) analysis , key differences emerge:

Table 3: Predicted Noncovalent Interactions

Compound Name / ID Dominant Interactions Electrostatic Potential (ESP) Features
Target Compound Strong hydrogen bonds (sulfonyl O, oxalamide N–H); van der Waals (chlorophenyl) Negative ESP near sulfonyl O; positive near morpholine N
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide Moderate H-bonds (sulfamoyl N–H); π-π stacking (methoxyphenyl) Negative ESP at sulfamoyl O; positive at methoxy CH₃
3-Chloro-N-phenyl-phthalimide π-π stacking (phthalimide); weak H-bonds (imide C=O) Negative ESP at imide O; positive at chloro
Key Observations:
  • Morpholine’s tertiary nitrogen contributes to a localized positive ESP, favoring interactions with anionic residues .

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